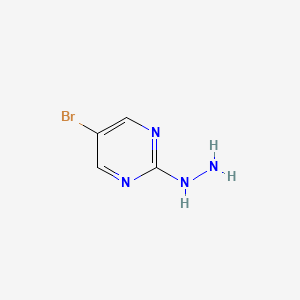

5-Bromo-2-hydrazinopyrimidine

Beschreibung

The exact mass of the compound 5-Bromo-2-hydrazinopyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-hydrazinopyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-hydrazinopyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-bromopyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOYVELUZXXEGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375496 | |

| Record name | 5-Bromo-2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-89-2 | |

| Record name | 5-Bromo-2-hydrazinopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-hydrazinylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: 5-Bromo-2-hydrazinopyrimidine: Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Halogenated Hydrazinopyrimidines

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone pharmacophore, integral to a vast array of therapeutic agents. Its derivatives are noted for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic functionalization of this privileged heterocycle is a key focus of drug discovery programs. Among the most versatile building blocks is 5-Bromo-2-hydrazinopyrimidine, a molecule engineered for synthetic utility. The presence of three key features—the electron-withdrawing bromine atom at the 5-position, the highly nucleophilic hydrazine group at the 2-position, and the reactive pyrimidine core—makes it an exceptionally valuable precursor for constructing complex molecular architectures and generating libraries of novel compounds for biological screening.

This guide provides a detailed, field-proven perspective on the synthesis and rigorous characterization of 5-Bromo-2-hydrazinopyrimidine, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a successful and reproducible outcome.

Part 1: Synthesis of 5-Bromo-2-hydrazinopyrimidine

Core Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-Bromo-2-hydrazinopyrimidine is fundamentally achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, a potent nucleophile—hydrazine—displaces a suitable leaving group, typically a halide, from the electron-deficient pyrimidine ring. The C2, C4, and C6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen atoms.

For this synthesis, the preferred starting material is 2-chloro-5-bromopyrimidine . The chlorine atom at the C2 position serves as an excellent leaving group, and its displacement by the terminal -NH₂ group of hydrazine hydrate proceeds efficiently under controlled conditions.

Experimental Synthesis Workflow

The following diagram outlines the logical flow of the synthesis process, from the initial setup to the isolation of the pure product.

Caption: Workflow for the synthesis of 5-Bromo-2-hydrazinopyrimidine.

Detailed Experimental Protocol

This protocol is a robust, self-validating methodology derived from established procedures for the hydrazinolysis of halopyrimidines.[1][2][3]

Reagents and Materials:

-

2-Chloro-5-bromopyrimidine (1.0 eq)

-

Hydrazine hydrate (≥98%, ~2.0-3.0 eq)

-

Ethanol (or Methanol), anhydrous

-

Deionized water, chilled

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous ethanol (approx. 10-15 mL per gram of starting material).

-

Causality Explanation: Ethanol is an ideal solvent as it readily dissolves the starting material and is compatible with the nucleophile. Its polarity helps stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

-

-

Controlled Temperature: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0–5 °C.

-

Causality Explanation: The reaction between hydrazine and the chloropyrimidine is exothermic. Initial cooling is critical to control the reaction rate, preventing the formation of undesired byproducts and ensuring selective monosubstitution at the C2 position.

-

-

Nucleophile Addition: Add hydrazine hydrate (2.0 eq) dropwise to the cold, stirring solution over 15-20 minutes using a dropping funnel. Ensure the temperature does not rise above 10 °C.

-

Causality Explanation: Slow, dropwise addition maintains thermal control. Hydrazine is a very strong nucleophile; a slight excess ensures the complete consumption of the starting material.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Continue stirring for 2-4 hours.

-

Causality Explanation: Stirring at ambient temperature provides sufficient kinetic energy for the reaction to proceed to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

-

Product Precipitation: Upon completion, a solid precipitate of the product will have formed. To maximize precipitation, the mixture can be chilled again in an ice bath for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filtered solid sequentially with a small amount of chilled water (2-3 times).

-

Causality Explanation: Washing with chilled water effectively removes residual hydrazine hydrate and any water-soluble salts (e.g., hydrazine hydrochloride, if formed) while minimizing the loss of the desired product, which has low solubility in cold water.

-

-

Drying: Dry the purified white or off-white solid under vacuum at 40-50 °C to a constant weight. The expected melting point is 205-207 °C (with decomposition).[4][5]

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of structural evidence, and together, they form a self-validating system of proof.

Logical Workflow for Structural Verification

The characterization process should follow a logical sequence, starting with basic physical properties and progressing to detailed spectroscopic analysis.

Caption: Logical workflow for the analytical characterization of the final product.

Expected Analytical Data & Interpretation

The following table summarizes the expected data from key analytical techniques.

| Technique | Parameter | Expected Observation & Rationale |

| Physical | Appearance | White to off-white solid.[4][6] |

| Melting Point | 205-207 °C (decomposes).[4][5][7] A sharp melting point range is indicative of high purity. | |

| Mass Spec. (MS) | Molecular Ion | Isotopic peaks at m/z ≈ 188 and 190 in a ~1:1 ratio. Rationale: Confirms the molecular weight (C₄H₅BrN₄ ≈ 189.01 g/mol ) and the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4][6][8] |

| FT-IR (cm⁻¹) | N-H Stretching | 3200–3400 (broad). Rationale: Characteristic of the -NH-NH₂ group in the hydrazine moiety.[9][10] |

| C=N / C=C Stretching | 1550–1650. Rationale: Corresponds to the aromatic pyrimidine ring vibrations. | |

| C-Br Stretching | 500–650. Rationale: Indicates the presence of the carbon-bromine bond. | |

| ¹H NMR (DMSO-d₆) | δ ≈ 8.3-8.5 ppm | Singlet, 2H. Rationale: Corresponds to the two equivalent protons (H-4 and H-6) on the pyrimidine ring. They are singlets due to the absence of adjacent protons. |

| δ ≈ 7.5-8.0 ppm | Broad singlet, 1H. Rationale: The proton of the -NH- group. The broadness is due to quadrupole coupling and chemical exchange. | |

| δ ≈ 4.3-4.5 ppm | Broad singlet, 2H. Rationale: The two protons of the terminal -NH₂ group. Similar broadening effects apply.[11] | |

| ¹³C NMR (DMSO-d₆) | 4-5 Signals | δ ≈ 160-165 (C2), δ ≈ 158-162 (C4/C6), δ ≈ 95-100 (C5). Rationale: Predicts the number of unique carbon environments. C2 (attached to hydrazine) and C5 (attached to bromine) will be distinct, while C4 and C6 are equivalent. |

Self-Validating System: Cross-Technique Confirmation

The trustworthiness of the characterization comes from the convergence of evidence:

-

MS confirms the molecular formula and the presence of bromine.

-

FT-IR confirms the presence of the key hydrazine functional group (N-H bonds) and the pyrimidine core.

-

¹H NMR confirms the specific electronic environment and connectivity of the protons, showing the correct number of aromatic and hydrazine protons.

-

The melting point serves as a final, classical check on purity.

When the data from all these techniques align with the expected values for 5-Bromo-2-hydrazinopyrimidine, the structure is considered authoritatively verified.

Conclusion

The synthesis of 5-Bromo-2-hydrazinopyrimidine via nucleophilic substitution of 2-chloro-5-bromopyrimidine is a reliable and efficient process when conducted with careful control of reaction conditions, particularly temperature. Its subsequent characterization is straightforward, relying on a standard suite of modern analytical techniques. The collective data from these methods provides an unambiguous confirmation of structure and purity. As a versatile synthetic intermediate, 5-Bromo-2-hydrazinopyrimidine will undoubtedly continue to play a critical role in the discovery and development of novel pyrimidine-based therapeutic agents.

References

-

One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. National Center for Biotechnology Information (PMC), NIH.[Link]

-

Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. University of Miami.[Link]

-

Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.[Link]

-

The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. ResearchGate.[Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate.[Link]

-

5-Bromo-2-hydrazinopyridine. PubChem, NIH.[Link]

-

FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI. JSS College of Arts, Commerce and Science.[Link]

-

Synthetic pathway for the preparation of 5-bromo-pyrimidine... ResearchGate.[Link]

-

5-bromo-2-hydrazinylpyrimidine. PubChemLite.[Link]

-

5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. MDPI.[Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH.[Link]

-

5-BROMO-2-HYDRAZINOPYRIMIDINE. Chemdad.[Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.[Link]

-

Infrared Spectroscopy. Michigan State University Chemistry.[Link]

Sources

- 1. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromo-2-hydrazinopyrimidine | 823-89-2 [sigmaaldrich.cn]

- 5. 5-BROMO-2-HYDRAZINOPYRIMIDINE | 823-89-2 [chemicalbook.com]

- 6. 5-Bromo-2-hydrazinopyrimidine | CymitQuimica [cymitquimica.com]

- 7. 5-BROMO-2-HYDRAZINOPYRIMIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. PubChemLite - 5-bromo-2-hydrazinylpyrimidine (C4H5BrN4) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. jsscacs.edu.in [jsscacs.edu.in]

An In-depth Technical Guide to 5-Bromo-2-hydrazinopyrimidine (CAS 823-89-2): A Cornerstone Building Block for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utility of 5-Bromo-2-hydrazinopyrimidine. We will delve into its fundamental properties, core reactivity, and pivotal applications, particularly in the synthesis of privileged heterocyclic scaffolds for targeted therapeutics. The narrative emphasizes the causality behind experimental choices, providing not just protocols but the scientific rationale that underpins them.

Introduction: The Strategic Importance of a Versatile Heterocycle

5-Bromo-2-hydrazinopyrimidine is a highly valuable heterocyclic building block in the field of medicinal chemistry. Its structure, featuring a reactive hydrazine group and a functionalizable bromine atom on a pyrimidine core, offers a dual-pronged approach to molecular elaboration. This unique combination makes it an exemplary starting material for constructing complex molecular architectures, most notably the pyrazolo[1,5-a]pyrimidine scaffold. This scaffold is recognized as a "privileged structure" in drug discovery, acting as a purine isostere that can effectively interact with the ATP-binding sites of various protein kinases.[1][2] Consequently, 5-Bromo-2-hydrazinopyrimidine is a cornerstone reagent in the development of novel kinase inhibitors for oncology, immunology, and other therapeutic areas.[1]

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of 5-Bromo-2-hydrazinopyrimidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 823-89-2 | [3][4] |

| Molecular Formula | C₄H₅BrN₄ | [5][6] |

| Molecular Weight | 189.01 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 205-207 °C (decomposes) | [3][4] |

| Boiling Point | 273.2±50.0 °C (Predicted) | [3] |

| Purity | Typically ≥95% | [5] |

| Storage Conditions | Store at -20°C, keep in a dark place under an inert atmosphere (e.g., nitrogen). | |

| InChI Key | JUOYVELUZXXEGE-UHFFFAOYSA-N | [5] |

For unambiguous identification and structural confirmation, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed.

Synthesis and Core Reactivity: A Tale of Two Functional Groups

The synthetic power of 5-Bromo-2-hydrazinopyrimidine stems from the distinct reactivity of its hydrazine and bromo moieties.

Synthesis Pathway

While multiple specific synthetic routes may exist, a common and logical approach involves the nucleophilic substitution of a suitable di-substituted pyrimidine with hydrazine hydrate. For instance, a plausible synthesis starts from 5-bromo-2,4-dichloropyrimidine, where the greater reactivity of the chlorine at the 4-position (or 2-position depending on conditions) allows for selective displacement by hydrazine.[7]

This selective reaction is a cornerstone of pyrimidine chemistry, providing reliable access to the hydrazino-substituted intermediate necessary for subsequent elaborations.

Key Reactivity Profile

-

Hydrazine-Mediated Cyclocondensation: The most significant reaction of this molecule is the cyclocondensation of the hydrazine group with 1,3-dielectrophiles, such as β-ketoesters or malonates. This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. This reaction is highly efficient and forms the basis for creating a vast library of kinase inhibitor scaffolds.[8][9]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 5-position is strategically placed for diversification via transition metal-catalyzed cross-coupling reactions.[10] It is less susceptible to direct nucleophilic substitution but is ideal for reactions like the Suzuki-Miyaura (introducing aryl/heteroaryl groups), Sonogashira (introducing alkynes), and Buchwald-Hartwig (introducing amines) couplings. This allows for the late-stage functionalization of the core scaffold, which is a powerful strategy in medicinal chemistry for fine-tuning a drug candidate's properties (e.g., potency, selectivity, and pharmacokinetic profile).

Application in Kinase Inhibitor Design: A Privileged Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms. The pyrazolo[1,5-a]pyrimidine core, readily synthesized from 5-Bromo-2-hydrazinopyrimidine, is a highly successful scaffold for kinase inhibitors because it acts as an ATP-competitive inhibitor.[1][11] Its nitrogen atoms can form critical hydrogen bond interactions with the "hinge region" of the kinase active site, mimicking the binding of adenine.

Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinases, including:

-

Phosphoinositide 3-kinases (PI3Ks)[8]

-

Epidermal Growth Factor Receptor (EGFR)[1]

-

B-Raf and MEK kinases[1]

-

Cyclin-Dependent Kinases (CDKs)[1]

The bromine atom from the parent molecule becomes a convenient handle on the resulting pyrazolo[1,5-a]pyrimidine core. This position can be elaborated with various aryl or heteroaryl groups through Suzuki coupling to probe interactions with solvent-exposed regions of the kinase, thereby enhancing potency and selectivity.[8]

Exemplary Experimental Protocols

The following protocols are generalized, self-validating procedures that illustrate the core transformations discussed. Researchers should adapt them based on the specific substrate and scale, with appropriate safety precautions.

Protocol 1: Synthesis of a 7-Bromo-Substituted Pyrazolo[1,5-a]pyrimidine Core

This protocol describes the foundational cyclocondensation reaction.

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-Bromo-2-hydrazinopyrimidine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Dielectrophile: Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation & Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization or silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

This protocol demonstrates the functionalization of the bromine handle.

-

Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromo-substituted pyrazolo[1,5-a]pyrimidine from Protocol 1 (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the final, diversified product.

Safety and Handling

As with any laboratory chemical, 5-Bromo-2-hydrazinopyrimidine must be handled with care. The following information is derived from available Safety Data Sheets (SDS).[12][13]

| Hazard Category | GHS Statements |

| Pictogram(s) | GHS07 (Harmful/Irritant) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use in a well-ventilated area or fume hood. Avoid generation of dust. Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and dark place.[14] For long-term stability, storage at -20°C under an inert atmosphere is recommended.

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

5-Bromo-2-hydrazinopyrimidine, CAS 823-89-2, is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its predictable and versatile reactivity provides a reliable and efficient pathway to the highly sought-after pyrazolo[1,5-a]pyrimidine scaffold. The ability to perform foundational cyclocondensation followed by late-stage diversification via cross-coupling makes it an indispensable building block in the rational design and synthesis of novel kinase inhibitors and other potential therapeutics. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for new medicines.

References

- 823-89-2 | CAS DataBase - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjYLC6rHZXip4aqwUA6hJ2X9KIWt5yj7OswN8g66oDBqKs07KnVCc4ySiZr6nopoIFhnjb3LigLMmLuIDPq7VvVLURzFdf3O-hMr3CkjdGmsKiFCSFvACACraX8aPiKPAIrqzDVsFn9Ydc]

- 5-Bromo-2-hydrazinopyridine - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk_W8iapnM9l5PO55oVnAcSXorzdl7yGN-YmPNE0OgDjmckK3LF4PhaLFM8uDEv15gz3-RQ6CXB4-ose03DIkNZL51Br2FzieQBo41uRRu9cWdWIfdz2q8H9lHvJcHePnw9L4=]

- 5-Bromo-3-fluoro-2-hydrazinopyridine - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK2SKhhRSpTt6fDSpWOJtFBj48N77iFsGNkkxuJF5qSlezsz0fib3o3Z9wqzeDUFLKHueQKQQB8h1NlI7gby0OdiSWkinjEs9vJ1I6cfd9Gw3mOB-2stbhZRQpsHOCKeUSisesNeOCe8c-VeH4nyAWUrcvut5Ots790EM20g==]

- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC0LYKQAvhpOnxrlK_eB5wpbf34I8yCDjJ_Ox0yTI2oh_3xTzMGUuUJaIZx6bP3YdCt_LoD6glx2XxdGm5RMhfn6fYVU0KSfDMQ-VVD_lOCII9PMu2R0Y3pTTm19NoYJNIJrUD4dy1j8daUoo=]

- 5-Bromo-2-hydrazinopyrimidine - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeEIeeh5UahqdYu0tvwLijEPCeoPyOnxXWWcFZ6uQ2UYeArjUOSFc3bSunpxAp-4SpUUcweTPuQW06vMQpLWL2FS_ffLsbC0htf7l6mppPjXv5DkfX5UjEenlTrMT50KGD-6GSUU56zdbOkMjTmD95hEi2ZjpR_aNQD1SEWXl3rPoKA8rpe5I=]

- 5-BROMO-2-HYDRAZINOPYRIMIDINE | 823-89-2 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrtacPLFvtARdvYVJgWRF0KGg9RhdH9yuK7__riDB3spm1P11n47COa5BdVEjKJ4SYBScX-gLLbMlomWZ2vpXOgOHP2gTUoLvQAlW2CZji53s_1rB8470E_b4adui8LPoDIAfbpZWK1m6HC1xH7NLxEb9espNCqPlsubmDMEGtiw==]

- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08570a]

- 5-Bromo-2-hydrazinopyridine - Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSucakmlY5ftBGdeH982232N-5D3i4boNHqUgCebgrzJvk8p_PihJYuDYNl-EZwGQsiLbzGy2P00nfVctj2c09l_fhqJJr4HRrOBv4JRKbq2H2NXsXkuGBzk26A6yRWRaeE8qmcmWKZ3VWQELycYNrjcWlQrC8CgNs3O3u8pL89B_iiXJ665Cnflc=]

- TCI AMERICA - Spectrum Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5uqYcavRIJgKTCi6tPQXTXGZlLBBKSjxUtCx9D51cHU9wKIEp5sdd0M_uNu51Q9fqHpQpJxNG4iPpjeTGkNBZgcWwclvdIxTb3OHwnBB-p4FOUN_YEacLEDRdf7Mk46_a7s26EBjKYnskq6C0Iw==]

- 5-Bromo-2-hydrazinopyridine - LookChem. [URL: https://vertexaisearch.cloud.google.

- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazolo-1-5-a-pyrimidines-5a-c-1-2-4-triazolo-1-5-a-pyrimidine-5d_fig1_317769584]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWzISa8fxzN0AnhOfIeljNWGxErFxlqoKMhLlOiabooTfQatoCIIJTKaNUCFWZbtT_txYl8GtgO3tzZKzkq7X6fUiebghLLkBX9s5FaB7lcoyBgSBvq0vrzuVBIL1F66FG6BoiXbFXMNOQJKyzaudY]

- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [URL: https://doi.org/10.1186/s13065-017-0284-9]

- 823-89-2 5-BROMO-2-HYDRAZINOPYRIMIDINE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsw2aza4rgIO6S2MvxF-3-zjcFALBwFlk1-_dm6TaOemtxar8G---E_Wbmzp1QpF7hOa6BDxy1Ox6NrN6Z6jZZ08vpeO_trXXPHDkrHNTIXtxcaOGXtZPLTQ==]

- 5-BROMO-2-HYDRAZINOPYRIMIDINE SDS, 823-89-2 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB4RqQGfLXnLjVZd0swZVgK5JJdShU8oip3dni82Kgsc-fsuBW3gltfyn4rGSba-dVuYa7Z-EdpoXJdwe0igthDGHFeTcjiuHlgpBq_wRv9EZnFU_Xj6KF-Y3M1jgB7xuAEwLC6FjaEWvdA3bDbfN2sNaY3RDCtwME7Jv_F3j10nOox28R7w==]

- 5-Bromo-2-hydrazinopyrimidine - 95%, high purity , CAS No.823-89-2 - Allschoolabs. [URL: https://vertexaisearch.cloud.google.

- 5-Bromo-2-hydrazinopyrimidine | 823-89-2 | MFCD03452780 | AG004WZM - Angene. [URL: https://www.agenechem.com/product/ag004wzm.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuGK2U8zCPgVhQfg5dc82bytJHzLsUWWxeQkhzpthM5D-gwR3u5D0l660ve666WpI2MGpRXLPSlZe44XwJsidyLkAKTjrS9NtOT53CgSRCdvWsS_nudJXHp03bx4Sb9U50Rcr4BsARgB7IWOlwww_hRBvCUGQF2Jmyc3wXvonj4FSOKjgY9I4Fz8QKNrMDMVXQEl8lniBCfkvtzFCYQKk3Mjlo4fhabkk7VFSaWqsteyrrQhPQgLLBUaNwqVVfZtUq8nRfg7uaMnnaSrALO0sMk0je8PgIb6YN]

- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazolo-1-5-a-pyrimidines-5a-d_fig1_262657476]

- 5-BROMO-2-HYDRAZINOPYRIMIDINE - Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkHT5csRaALWyvH3pK2C1lT3SjF1tcPclbd-gG7sis3CptrrUKHy8QBb1o48yELFCNQPK3uR3PegjeQeM3oqQdv6bIA0Jhk1SITpryVg6CCo7x6qnb37Gme96El8EWx5ooXd1F0zOpZtc5vYxTZ71ZbMxe9HkAU6clm-8iqlo=]

- FINAL REPORT OF WORK DONE ON THE MINOR RESEARCH PROJECT Title SYNTHESIS OF 1-(5-BROMO-2-CHLOROPYRIMIDIN-4-YL) HYDRAZINE DERIVATI - JSS College of Arts, Commerce and Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKqgBOAB9u2_YtmiKwYg3h6yJ2tnybnvSyqcW3XvV2gDVfj8YJ5ZoAEd4gk7_fEY5nP4f9k8m-4RjX2LNoT_-E2ijTnZp3mpZY9qlYpYEMdzv-1s5IK9OiDFzkUXVnhIeMc6zFOdixI9JSzAKLaUnoNZgKbCa2rsbIwbRt_8OBPvHw6Z0sj-epyQDeNv7rJFdm9ApfSs_gu-KblNor5AdJWgUHKIW8_n20R2g=]

- 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTueUWDG6587uo54Lf-n9U41HSS-uvICzfQy-dbN2c3M3eMUXxiUEuiFATM1lXas0JHGYYVk6c8-MPzSdD2T1BP-QsmWD6T3yUlUX3jVNlMKYWG_KZnL4PHMmN3qVOSHRNttNSRFNXogEkAY7kWOUKVqfhnhgbkJDLY8nKiRTFKQ==]

- CAS 823-89-2 5-Bromo-2-hydrazinopyrimidine - Building Block / BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz2OX70v-QO4fZp7hSLgot_c0Vm8t8g15zCb6mKNe6SvPvk84OxmmIvr4XsQ4t6oqdqJ-2QRUxBk9P7L6NYecdgQjxwucuWKv-8-HJTOACJ88cOeIkWkWJbBgB59nQ3vg3eLvTZrp2YnNlhZ_NLidaIdUje9AzLtp_j3c1rqZTdVnplHA0Oipzq3PVSFx31FNvjvd1c3w7XtjM]

- Application Notes and Protocols: 5-Bromo-2-chloropyrimidine as a Versatile Building Block for Kinase Inhibitors - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZu430YCoCafum-sjBSbnVjrH3amfePEp3_QF_VSH51skNQkj-XJDdMeIUt0_mBJHr4o4JQn8p7FoCQJ_X3D3dUfakLMeHxVpGK7d3WJogdSoAsKmx72FYdNeMOC-_tGVd8HcxegLVbErBMiMPq1jhKpFBIlLT3w5iAyfC4v79MnP04udLUZi0g05Kr1eaNRMCb_VbfghTW6ltuL7b4CC1JLr42KUHQvrnShE3Pz50TBqys3Kb7K-Rwo2WA8I0DqGDK1iJBl5IiZozqR8=]

- The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwXn5uHUtNBet3NP4YP4x_WoTEAJtW-xcRUkepCVFcUPMHOMYURszfCUbsfWfLaJyBq8-Sbn_ovAZijyGFRQTwbgas2HjSyPH6TOcdBQcoxqNHHEBqoRss49q9mtCGykkTpDauUdA7AG_c9Qydi6lHgWcDR66X5i4zyPDKPIw34jgsBdE2QUWmaea97nJnQYUxm6Iuke7G-Fix2w_2uln35VTp1asP18bpCQGCYr6HEOSx4sEPr9K-WJv4p6BerlimqMYOTTjGhs8M-RtoPC3FRtONQ9nI]

- 5-Bromo-2-hydrazinopyrimidine | 823-89-2 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF91k1ZU7k7m0VdXgRhM_QP5XBS6tIF7pi7W0TxN5u4XwIWQYQAlAaT0c7YAIBWKhHNi6KsM_oNnSHnzRNHhxYp4gcWBlTw21y3B_ZrM972uX6T35XXZYMjMEbrV-yGm5vSVjsCZGsKyhwqRaBvYQVz8RYjZEG_fU2nxNlr_sxHRNOpEaU2svNXddAu0er1rg==]

- 5-bromo-2-hydrazinylpyrimidine (C4H5BrN4) - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRDnhEZSpc9mFi0UVpC6gAuaddo5vlutbxJ1UwgkwT1wCyFBI9LgglHzXK_0_R9KxFE4nbiu-dp0kgpi1EgD1CCU-K_AQMj_VW-r3zaptP70PoNguO2B9Hm6UtUJs8NlhaL5hE25Z1usoIYoz1]

- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789642/]

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. [URL: https://typeset.io/papers/recent-developments-in-anticancer-kinase-inhibitors-based-251f0q5k5v]

- Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202104409]

- Mechanistic Insights on the Mechanosynthesis of Phenytoin, a WHO Essential Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/35040212/]

- Structural and Mechanistic Insights into Atypical Bacterial Topoisomerase Inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/40248158/]

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. [URL: https://www.mdpi.com/1420-3049/28/8/3364]

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. - SciSpace. [URL: https://typeset.io/papers/recent-developments-in-anticancer-kinase-inhibitors-based-251f0q5k5v]

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 823-89-2 | CAS DataBase [chemicalbook.com]

- 4. 5-BROMO-2-HYDRAZINOPYRIMIDINE | 823-89-2 [chemicalbook.com]

- 5. 5-Bromo-2-hydrazinopyrimidine | CymitQuimica [cymitquimica.com]

- 6. Angene - 5-Bromo-2-hydrazinopyrimidine | 823-89-2 | MFCD03452780 | AG004WZM [japan.angenechemical.com]

- 7. jsscacs.edu.in [jsscacs.edu.in]

- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scispace.com [scispace.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

Introduction: The Strategic Importance of 5-Bromo-2-hydrazinopyrimidine

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-2-hydrazinopyrimidine

For Researchers, Scientists, and Drug Development Professionals

5-Bromo-2-hydrazinopyrimidine is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. As a bifunctional molecule, it features a reactive hydrazine group and a bromine-substituted pyrimidine core. This unique arrangement makes it an exceptionally valuable precursor for the synthesis of a wide array of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines.[1][2] These scaffolds are prominent in drug discovery, exhibiting a broad spectrum of biological activities, including potent protein kinase inhibition for targeted cancer therapy.[1][3] This guide provides a comprehensive overview of the synthesis, spectral characteristics, and core reactivity of 5-Bromo-2-hydrazinopyrimidine, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectral Data

Accurate characterization is the foundation of reproducible chemical synthesis. The key properties of 5-Bromo-2-hydrazinopyrimidine are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 823-89-2 | [4][5] |

| Molecular Formula | C₄H₅BrN₄ | [4][5] |

| Molecular Weight | 189.01 g/mol | [4][5] |

| Appearance | Solid, typically a white to light yellow crystalline powder | [6] |

| Melting Point | 205-207 °C (decomposes) | [7] |

| Solubility | Soluble in polar organic solvents like DMF and alcohols; limited solubility in water. | [6] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere; -20°C is recommended for long-term stability. | [6] |

Table 2: Spectral Characterization Data

| Technique | Observed Features |

| ¹H NMR | Expected signals include two distinct singlets for the pyrimidine ring protons (H-4 and H-6), and broad signals for the hydrazine moiety protons (-NH and -NH₂), which are exchangeable with D₂O. |

| ¹³C NMR | Expected signals for the four distinct carbon atoms of the pyrimidine ring, with the C-Br and C-N carbons showing characteristic chemical shifts. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group (typically in the 3200-3400 cm⁻¹ region), along with C=N and C=C stretching vibrations from the pyrimidine ring. |

| Mass Spectrometry | A molecular ion peak [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a compound containing one bromine atom. The exact mass would be approximately 187.97 and 189.97 m/z. |

Synthesis and Purification

The most common and reliable synthesis of 5-Bromo-2-hydrazinopyrimidine involves the nucleophilic substitution of a suitable dihalopyrimidine with hydrazine. The reaction leverages the higher reactivity of the chlorine atom at the C2 position compared to other positions on the pyrimidine ring.

Workflow for Synthesis of 5-Bromo-2-hydrazinopyrimidine

Caption: Experimental workflow for the synthesis of 5-Bromo-2-hydrazinopyrimidine.

Detailed Experimental Protocol: Synthesis

Causality: This protocol utilizes 5-bromo-2,4-dichloropyrimidine. The C4-chloro substituent is more susceptible to nucleophilic attack than the C2-chloro group. By carefully controlling the stoichiometry and temperature, hydrazine hydrate can selectively displace the chlorine at the C4 position, which upon tautomerization and further reaction yields the desired 2-hydrazino product. However, a more direct route from 5-bromo-2-chloropyrimidine is also common.[8]

-

Reagents & Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable alcohol solvent such as ethanol or methanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0–5 °C. This is critical to control the exothermic reaction upon addition of the nucleophile.[8]

-

Nucleophile Addition: Add hydrazine hydrate (1.2 to 2.0 eq) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.[8]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: The product typically precipitates out of the solution as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the filtered solid sequentially with chilled water and a small amount of cold ethanol to remove any unreacted starting materials and hydrazine salts.

-

Drying: Dry the purified white to off-white solid under vacuum to yield 5-Bromo-2-hydrazinopyrimidine.

Core Reactivity: Synthesis of Pyrazolo[1,5-a]pyrimidines

The most significant application of 5-Bromo-2-hydrazinopyrimidine is its role as a precursor to pyrazolo[1,5-a]pyrimidines. This transformation is a classic example of a cyclocondensation reaction with 1,3-dicarbonyl compounds.[9]

Reaction Mechanism

The reaction proceeds via a well-established pathway where the hydrazine acts as a binucleophile.

-

Initial Condensation: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate after dehydration.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine (the -NH- group adjacent to the pyrimidine ring) then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.

Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

Causality: This protocol employs an acid catalyst (acetic acid) to facilitate the dehydration steps, which are crucial for both the initial hydrazone formation and the final aromatization of the ring system. The choice of a high-boiling solvent like ethanol allows the reaction to be conducted at reflux, ensuring sufficient energy to overcome the activation barriers for cyclization and dehydration.

-

Reagents & Setup: In a round-bottom flask, suspend 5-Bromo-2-hydrazinopyrimidine (1.0 eq) in ethanol.

-

Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) to the suspension.

-

Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should become a clear solution before the product begins to precipitate.

-

Cooling & Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the product to obtain the desired 2,7-dimethyl-5-bromopyrazolo[1,5-a]pyrimidine.

Safety and Handling

5-Bromo-2-hydrazinopyrimidine requires careful handling due to its potential toxicity.

-

Hazard Statements: GHS classifications indicate that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautions: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., nitrogen or argon) at -20°C is recommended to prevent degradation.

Conclusion

5-Bromo-2-hydrazinopyrimidine is a versatile and highly valuable reagent for the construction of complex nitrogen-containing heterocycles. Its straightforward synthesis and predictable reactivity, particularly in cyclocondensation reactions with 1,3-dicarbonyls, make it an indispensable tool for medicinal chemists and organic scientists. A thorough understanding of its chemical properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel bioactive molecules and advanced materials.

References

- Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-hydrazinopyridine. PubChem.

- CymitQuimica. (n.d.). 5-Bromo-2-hydrazinopyrimidine.

- Chem-Impex. (n.d.). 5-Bromo-2-hydrazinopyridine.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydrazinopyrimidine.

- Angene. (n.d.). 5-Bromo-2-hydrazinopyrimidine.

- ChemicalBook. (n.d.). 5-BROMO-2-HYDRAZINOPYRIMIDINE.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-hydrazinopyridine 97.

- JSS College of Arts, Commerce and Science. (2018). Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl) hydrazine derivatives.

- ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).

- Elguero, J., Goya, P., & Páez, J. A. (2006). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Molecular Structure: THEOCHEM, 773(1-3), 17-25.

- RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

- LookChem. (n.d.). 5-Bromo-2-hydrazinopyridine.

- National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.

- National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.

- PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-hydrazinopyrimidine | CymitQuimica [cymitquimica.com]

- 5. Angene - 5-Bromo-2-hydrazinopyrimidine | 823-89-2 | MFCD03452780 | AG004WZM [japan.angenechemical.com]

- 6. 5-Bromo-2-hydrazinopyridine: Properties, Uses, Safety, Suppliers & Analysis | China Chemical Manufacturer [pipzine-chem.com]

- 7. 5-BROMO-2-HYDRAZINOPYRIMIDINE | 823-89-2 [chemicalbook.com]

- 8. jsscacs.edu.in [jsscacs.edu.in]

- 9. researchgate.net [researchgate.net]

An In-Depth Spectroscopic and Structural Elucidation of 5-Bromo-2-hydrazinopyrimidine: A Guide for a Core Medicinal Chemistry Building Block

This technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-2-hydrazinopyrimidine, a key heterocyclic building block in the synthesis of pharmacologically active compounds. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such intermediates is paramount for reaction monitoring, quality control, and the rational design of novel molecular entities. This document moves beyond a simple data repository, offering insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry.

The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for scientists to confirm the identity, purity, and structural integrity of 5-Bromo-2-hydrazinopyrimidine in their own laboratory settings.

Molecular Structure and Physicochemical Properties

5-Bromo-2-hydrazinopyrimidine is a solid at room temperature with the molecular formula C₄H₅BrN₄ and a molecular weight of approximately 189.01 g/mol .[1] Its structure, featuring a pyrimidine ring substituted with a bromine atom and a hydrazine group, makes it a versatile precursor for creating a variety of fused heterocyclic systems and other complex molecules.

Caption: Figure 1: Structure of 5-Bromo-2-hydrazinopyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2-hydrazinopyrimidine, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Expertise & Experience: The ¹H NMR spectrum of this compound is expected to be relatively simple. The pyrimidine ring protons are in a deshielded environment due to the electronegativity of the two ring nitrogens. The hydrazine protons (-NH- and -NH₂) often appear as broad signals that can exchange with deuterium in solvents like D₂O, a classic technique for their identification. A common solvent choice is DMSO-d₆, as it is adept at dissolving polar compounds and its residual solvent peak does not typically interfere with the aromatic or hydrazine signals.[2]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.15 | s | 1H | H-6 | Deshielded by adjacent N1 and C5-Br. Expected to be a singlet. |

| ~7.90 | s | 1H | H-4 | Deshielded by adjacent N3. Appears as a singlet. Based on similar structures like 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, this proton appears around 7.85 ppm.[3] |

| ~8.0 (broad) | s | 1H | -NH- | The secondary amine proton of the hydrazine group. Broadness is due to quadrupole coupling with the adjacent nitrogen and potential chemical exchange. |

| ~4.4 (broad) | s | 2H | -NH₂ | The primary amine protons of the hydrazine group. Often broad for the same reasons as the -NH proton.[3] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-hydrazinopyrimidine and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal reference.

-

Confirmation (Optional): Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals assigned to the -NH- and -NH₂ protons should diminish or disappear, confirming their assignment.

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum should display four distinct signals corresponding to the four unique carbon atoms of the pyrimidine ring. The carbon atom directly attached to the bromine (C-5) will be significantly influenced by the halogen's electronic effects. The C-2 carbon, bonded to the hydrazine group, will also have a characteristic chemical shift.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~163 | C-2 | Attached to two electronegative atoms (N1 and the hydrazine N), causing a significant downfield shift. |

| ~158 | C-4 / C-6 | These carbons are in a deshielded environment, similar to other pyrimidine systems.[4] Their exact assignment can be confirmed with 2D NMR techniques (HMBC/HSQC). |

| ~157 | C-6 / C-4 | See above. |

| ~105 | C-5 | The C-Br bond causes an upfield shift relative to the other ring carbons, a typical effect for carbons bearing a bromine atom. |

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The most prominent features in the IR spectrum of 5-Bromo-2-hydrazinopyrimidine will be the stretching vibrations of the N-H bonds in the hydrazine moiety and the characteristic absorptions of the pyrimidine ring.

Trustworthiness: The presence of sharp, distinct peaks in the N-H stretching region, coupled with the aromatic ring vibrations, provides a reliable fingerprint for the compound. The absence of a strong C=O stretch (around 1700 cm⁻¹) confirms that the starting material, if synthesized from a hydroxypyrimidine, has been fully converted.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Hydrazine (-NHNH₂) |

| 3100 - 3000 | C-H Stretch (Aromatic) | Pyrimidine Ring |

| 1650 - 1550 | C=N and C=C Stretch | Pyrimidine Ring |

| 1500 - 1400 | N-H Bend | Hydrazine (-NHNH₂) |

| < 800 | C-Br Stretch | Bromo-substituent |

Data interpreted from typical values for aromatic amines and halogenated heterocycles.[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid 5-Bromo-2-hydrazinopyrimidine sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, which is highly dependent on its structure. For 5-Bromo-2-hydrazinopyrimidine, the most telling feature will be the isotopic signature of the bromine atom.

Authoritative Grounding: Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic pattern is a definitive marker for the presence of bromine in the molecule.[7][8]

Expected Mass Spectrum Data (Electron Impact, EI):

| m/z | Assignment | Rationale |

|---|---|---|

| 189 / 191 | [M]⁺ | Molecular ion peak. The double peak with a ~1:1 intensity ratio is characteristic of a monobrominated compound (C₄H₅⁷⁹BrN₄⁺ and C₄H₅⁸¹BrN₄⁺). |

| 110 | [M - Br]⁺ | Loss of a bromine radical from the molecular ion. |

| 158 / 160 | [M - NHNH₂]⁺ | Loss of the hydrazine group as a radical. |

| 81 | [C₃H₃N₂]⁺ | A common pyrimidine ring fragment. |

| 79 / 81 | [Br]⁺ | Bromine cation (less common but possible). |

Caption: Figure 2: Proposed EI-MS fragmentation pathway.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

The structural elucidation of 5-Bromo-2-hydrazinopyrimidine is reliably achieved through a synergistic application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and substitution pattern. IR spectroscopy provides rapid verification of essential functional groups, particularly the hydrazine N-H bonds. Finally, mass spectrometry confirms the molecular weight and offers definitive proof of the bromine substituent through its characteristic M/M+2 isotopic pattern. Together, these techniques provide a comprehensive and robust analytical package for researchers in the field of drug discovery and development.

References

-

PubChem - National Institutes of Health. 5-Bromo-2-hydrazinopyridine | C5H6BrN3. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic Aerobic Oxidative Annulation of Arylhydrazines and Internal Alkynes. Available at: [Link]

-

MDPI. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]

-

JSS College of Arts, Commerce and Science. Synthesis of 1-(5-Bromo-2-chloropyrimidin-4-yl) hydrazine derivatives. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for A gold-catalyzed deoxygenation of amine N-oxides. Available at: [Link]

-

Journal of Indian Research. Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine. Available at: [Link]

-

ResearchGate. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

-

Doc-Player. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

-

PubChemLite. 5-bromo-2-hydrazinylpyrimidine (C4H5BrN4). Available at: [Link]

-

ResearchGate. FT-IR spectrum of compound II (N-(5-Bromo-2-hydroxybenzylidene) para-toluidine). Available at: [Link]

-

DocStoc. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

ResearchGate. FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe3+. Available at: [Link]

Sources

- 1. 5-Bromo-2-hydrazinopyrimidine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. jsscacs.edu.in [jsscacs.edu.in]

- 4. 5-Bromopyrimidine(4595-59-9) 13C NMR spectrum [chemicalbook.com]

- 5. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

5-Bromo-2-hydrazinopyrimidine: An In-depth Technical Guide to Solubility and Stability

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 5-Bromo-2-hydrazinopyrimidine, a key heterocyclic building block in medicinal chemistry and drug development. The physicochemical properties of this compound are critical determinants of its utility, influencing reaction kinetics, formulation, storage, and ultimately, its biological activity and bioavailability. This document is designed to provide researchers, scientists, and drug development professionals with both the foundational knowledge and actionable, field-proven protocols to accurately characterize this important molecule.

Introduction to 5-Bromo-2-hydrazinopyrimidine

5-Bromo-2-hydrazinopyrimidine belongs to the class of halogenated pyrimidines, which are pivotal intermediates in the synthesis of a wide range of biologically active compounds. The presence of the bromine atom at the 5-position and the hydrazino group at the 2-position of the pyrimidine ring confers unique reactivity and physicochemical properties. The hydrazino group is a potent nucleophile and a common precursor for the formation of hydrazones and other heterocyclic systems, while the bromine atom can participate in various cross-coupling reactions or modulate the electronic properties and lipophilicity of the molecule.

A thorough understanding of its solubility and stability is not merely an academic exercise; it is a prerequisite for its effective use. Poor solubility can hinder biological screening and formulation efforts, while instability can lead to the formation of impurities, compromising the integrity and safety of downstream applications.

Physicochemical and Safety Profile

Before embarking on experimental studies, it is crucial to be familiar with the fundamental properties of the compound and the necessary safety precautions. The hydrazine moiety, in particular, warrants careful handling.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 823-89-2 | [1] |

| Molecular Formula | C₄H₅BrN₄ | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 205-207 °C (decomposes) | [3] |

| pKa (Predicted) | 5.42 ± 0.20 | [3] |

Safety and Handling Precautions

5-Bromo-2-hydrazinopyrimidine contains a hydrazine functional group, which classifies it as a potentially hazardous substance. Hydrazines can be toxic, corrosive, and reactive. The brominated heterocyclic structure also requires careful handling.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or chloroprene).[4][5]

-

Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] It should be stored in a designated area for particularly hazardous substances, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]

-

Spill & Waste Management: Treat any spills as a major event. Evacuate the area and follow institutional procedures for hazardous chemical spills.[4] All waste containing this compound should be treated as hazardous waste and disposed of according to local regulations.[5]

Solubility Profile: A Critical Parameter for Application

Theoretical Considerations

The molecule's polarity suggests it will exhibit some solubility in polar solvents like dimethylformamide (DMF) and alcohols, but poor solubility in non-polar solvents.[7] Its weak basicity (predicted pKa ≈ 5.42) implies that its aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more soluble protonated species.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Caption: Workflow for a comprehensive forced degradation study.

The following conditions serve as a starting point. The duration and temperature may need to be adjusted to achieve the target 5-20% degradation.

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. Due to the potential instability of the pyrimidine ring to strong alkali, monitor degradation at shorter time intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize with an equivalent amount of acid and dilute for analysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light. Monitor at various time points (e.g., 2, 4, 8, 24 hours) and dilute for analysis.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in a stability oven. Sample at various time points, dissolve in a suitable solvent, and analyze.

-

Photostability: Expose both the solid compound and a solution (e.g., in methanol/water) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.

A Stability-Indicating HPLC-UV Method

A robust stability-indicating analytical method is one that can accurately quantify the parent compound and separate it from all potential process impurities and degradation products. [10][11]Reversed-phase HPLC with UV detection is the most common and suitable technique.

Proposed Starting HPLC Conditions

This method is a starting point and must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for many heterocyclic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization and good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 20 min | A broad gradient is essential in a stability-indicating method to elute both polar and non-polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm or PDA | 254 nm is a common wavelength for aromatic heterocycles. A photodiode array (PDA) detector is preferred to assess peak purity. |

| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |

| Sample Diluent | 50:50 Acetonitrile:Water | A common diluent that is compatible with the mobile phase. |

Method Validation Logic

Caption: Logical flow for validating a stability-indicating method.

Summary and Recommendations

This guide provides a systematic approach to characterizing the solubility and stability of 5-Bromo-2-hydrazinopyrimidine. While specific experimental data for this compound is sparse in the literature, the protocols and methodologies described herein are based on established scientific principles and regulatory guidelines.

-

Solubility: The thermodynamic solubility should be determined experimentally in a range of pharmaceutically relevant solvents and buffers using the shake-flask method. The pH-solubility profile is of particular importance.

-

Stability: A comprehensive forced degradation study is necessary to understand the degradation pathways under hydrolytic, oxidative, thermal, and photolytic stress. This is a prerequisite for developing a truly stability-indicating analytical method.

-

Analytical Method: A gradient, reversed-phase HPLC-UV method is the recommended analytical tool. This method must be properly developed and validated to ensure it is specific for the parent compound in the presence of any degradants.

-

Handling: Due to the presence of the hydrazine moiety, strict adherence to safety protocols is mandatory.

By following the workflows and protocols in this guide, researchers can generate the high-quality data necessary to confidently use 5-Bromo-2-hydrazinopyrimidine in their research and development programs.

References

-

ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. Step 4 Version. 2003.

-

ChemicalBook. 5-BROMO-2-HYDRAZINOPYRIMIDINE | 823-89-2.

-

Sigma-Aldrich. 5-Bromo-2-hydrazinopyrimidine | 823-89-2.

-

Chemdad. 5-BROMO-2-HYDRAZINOPYRIMIDINE.

-

ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

-

Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. 2003.

-

Enamine. Shake-Flask Aqueous Solubility Assay.

-

Marques, M. R. C., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 2011.

-

University of California, Santa Barbara. Standard Operating Procedure: Hydrazine.

-

UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS.

-

Pipzine Chemicals. 5-Bromo-2-hydrazinopyridine.

-

Jouyban, A. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. 2024.

-

Shah, B. P., et al. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research. 2012.

-

ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. Step 4 Version. 1996.

-

Arxada. Performance Chemicals Hydrazine.

-

ICH Harmonised Tripartite Guideline. Q2(R1): Validation of Analytical Procedures: Text and Methodology. Step 4 Version. 2005.

-

Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2021.

Sources

- 1. enamine.net [enamine.net]

- 2. biopharminternational.com [biopharminternational.com]

- 3. ijcrt.org [ijcrt.org]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. resolvemass.ca [resolvemass.ca]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. ijpsr.com [ijpsr.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Reactivity of 5-Bromo-2-hydrazinopyrimidine with Electrophiles

This guide provides a comprehensive overview of the reactivity of 5-bromo-2-hydrazinopyrimidine with various electrophilic reagents. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of novel heterocyclic compounds. This document delves into the mechanistic principles, provides field-proven experimental protocols, and summarizes key data to facilitate the practical application of this versatile building block.

Introduction: The Strategic Importance of 5-Bromo-2-hydrazinopyrimidine

5-Bromo-2-hydrazinopyrimidine is a key heterocyclic building block in medicinal chemistry. Its structure combines the electron-deficient pyrimidine ring with two highly reactive nucleophilic centers in the hydrazino group, along with a bromine atom that can be utilized for further functionalization, such as in cross-coupling reactions. This unique combination of reactive sites allows for the construction of a diverse array of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest due to their structural analogy to purines, which allows them to interact with a variety of biological targets, exhibiting a broad spectrum of activities including anticancer, antiviral, and anti-inflammatory properties.[1][2]

The hydrazino moiety at the 2-position of the pyrimidine ring is the primary site of reactivity with electrophiles. The terminal amino group (-NH2) is generally the most nucleophilic center, readily participating in condensation and acylation reactions. The adjacent secondary amine (-NH-) and the ring nitrogen at the 1-position (N1) can also be involved, particularly in cyclization steps. The 5-bromo substituent, being electron-withdrawing, influences the overall electron density of the pyrimidine ring, which can affect reaction rates and regioselectivity.

Cyclocondensation with 1,3-Dicarbonyl Compounds: A Gateway to Pyrazolo[1,5-a]pyrimidines

The most prominent reaction of 2-hydrazinopyrimidines is their cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of the therapeutically important pyrazolo[1,5-a]pyrimidine scaffold.[1] This reaction is a cornerstone in the synthesis of a wide range of biologically active molecules.

Reaction with Symmetrical 1,3-Diketones (e.g., Acetylacetone)

The reaction of 5-bromo-2-hydrazinopyrimidine with a symmetrical 1,3-diketone such as acetylacetone (pentane-2,4-dione) proceeds via a well-established mechanism. The initial step is the condensation of the terminal amino group of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the secondary amine of the hydrazine attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Reaction Workflow: 5-Bromo-2-hydrazinopyrimidine with Acetylacetone

Caption: Reaction of 5-Bromo-2-hydrazinopyrimidine with Acetylacetone.

Experimental Protocol: Synthesis of 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine

-

Reaction Setup: To a solution of 5-bromo-2-hydrazinopyrimidine (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.1 mmol).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Table 1: Expected Spectroscopic Data for 2-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine

| Data Type | Expected Values |

| ¹H NMR | δ (ppm): ~2.5 (s, 3H, CH₃), ~2.7 (s, 3H, CH₃), ~6.8 (s, 1H, H-6), ~8.2 (s, 1H, H-3) |

| ¹³C NMR | δ (ppm): ~17 (CH₃), ~25 (CH₃), ~108 (C-6), ~115 (C-3), ~145 (C-2), ~150 (C-5), ~155 (C-7), ~158 (C-3a)[3][4] |

| IR (KBr) | ν (cm⁻¹): ~1630 (C=N), ~1580, 1500 (aromatic C=C) |

| MS (EI) | m/z: [M]⁺ and [M+2]⁺ in a ~1:1 ratio, corresponding to the bromine isotopes. |

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is based on analogous structures.[3][4]

Reaction with β-Ketoesters (e.g., Ethyl Acetoacetate)

The reaction with unsymmetrical 1,3-dicarbonyl compounds like β-ketoesters introduces the possibility of forming two different regioisomers. In the case of 5-bromo-2-hydrazinopyrimidine reacting with ethyl acetoacetate, the initial condensation can occur at either the ketone or the ester carbonyl group. Generally, the ketone carbonyl is more electrophilic and reacts faster with the terminal -NH2 group of the hydrazine.[5] The subsequent intramolecular cyclization involves the attack of the secondary amine onto the ester carbonyl, followed by the elimination of ethanol, leading to a pyrazolo[1,5-a]pyrimidinone.

Regioselectivity in the Reaction with Ethyl Acetoacetate

Caption: Preferential formation of the 7-one isomer.

Experimental Protocol: Synthesis of 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-hydrazinopyrimidine (1.0 mmol) in glacial acetic acid (10 mL).

-

Reagent Addition: Add ethyl acetoacetate (1.1 mmol) to the solution.

-

Reaction Conditions: Heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water.

-

Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Table 2: Expected Spectroscopic Data for 2-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one

| Data Type | Expected Values |

| ¹H NMR | δ (ppm): ~2.3 (s, 3H, CH₃), ~5.8 (s, 1H, H-6), ~7.9 (s, 1H, H-3), ~12.0 (br s, 1H, NH) |

| ¹³C NMR | δ (ppm): ~15 (CH₃), ~95 (C-6), ~112 (C-3), ~148 (C-2), ~152 (C-5), ~156 (C-3a), ~160 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~3200-3000 (N-H), ~1680 (C=O), ~1630 (C=N) |

| MS (EI) | m/z: [M]⁺ and [M+2]⁺ in a ~1:1 ratio. |

Reaction with Aldehydes and Ketones: Formation of Hydrazones

5-Bromo-2-hydrazinopyrimidine readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the reaction.[6] The resulting hydrazones are often stable, crystalline solids and can serve as intermediates for further transformations, such as cyclization reactions to form various heterocyclic systems.

Experimental Protocol: General Synthesis of (E)-5-bromo-2-(2-benzylidenehydrazinyl)pyrimidine

-

Reaction Setup: Dissolve 5-bromo-2-hydrazinopyrimidine (1.0 mmol) in ethanol (15 mL).

-

Reagent Addition: Add the desired aldehyde or ketone (1.0 mmol) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid.

-

Reaction Conditions: Reflux the mixture for 1-3 hours.

-